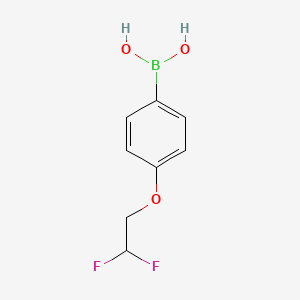

4-(2,2-Difluoroethoxy)phenylboronic acid

Description

BenchChem offers high-quality 4-(2,2-Difluoroethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2-Difluoroethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2,2-difluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8,12-13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNRGSJVRBZBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669702 | |

| Record name | [4-(2,2-Difluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958453-65-1 | |

| Record name | [4-(2,2-Difluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-(2,2-Difluoroethoxy)phenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategy and a detailed experimental protocol for the preparation of 4-(2,2-Difluoroethoxy)phenylboronic acid. This compound is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 4-(2,2-difluoroethoxy)phenyl moiety into complex molecules. The difluoroethoxy group is of particular interest in drug design as a bioisostere for other functional groups, often improving metabolic stability and pharmacokinetic properties. This document outlines a robust two-step synthetic sequence, beginning with the etherification of 4-bromophenol to form the key intermediate, 4-(2,2-difluoroethoxy)bromobenzene, followed by a lithium-halogen exchange and subsequent borylation. The causality behind critical experimental choices is discussed, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction and Strategic Importance

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[1][2] These compounds are generally stable, easy to handle, and exhibit low toxicity compared to other organometallic reagents.[1][3] The specific target of this guide, 4-(2,2-Difluoroethoxy)phenylboronic acid, incorporates a fluorinated ether motif. The introduction of fluorine into drug candidates is a widely employed strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The 2,2-difluoroethoxy group, in particular, serves as a valuable bioisosteric replacement, offering unique electronic properties and resistance to metabolic degradation. Consequently, access to high-purity 4-(2,2-Difluoroethoxy)phenylboronic acid is critical for drug discovery programs aiming to develop novel therapeutics.[4]

Retrosynthetic Analysis and Synthetic Pathway Design

The most direct and reliable retrosynthetic disconnection for an arylboronic acid is the carbon-boron bond. This approach identifies an aryl organometallic species or an aryl halide as the immediate precursor.

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, a logical forward synthesis involves two primary stages:

-

Synthesis of the Key Intermediate: Preparation of 4-(2,2-difluoroethoxy)bromobenzene via a Williamson ether synthesis from commercially available 4-bromophenol and a suitable 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate).

-

Formation of the Boronic Acid: Conversion of the aryl bromide to the target boronic acid. While palladium-catalyzed borylation is a viable modern technique[5][6], the classic and highly reliable method of lithium-halogen exchange followed by reaction with a trialkyl borate offers excellent yields and is well-suited for this substrate.[3][7] This method avoids expensive palladium catalysts and ligands, making it cost-effective for scale-up operations.

The overall synthetic workflow is visualized below.

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocol: Lithiation-Borylation

This section provides a trusted, step-by-step protocol for the conversion of 4-(2,2-difluoroethoxy)bromobenzene to the final product.

Safety Precaution: This procedure involves pyrophoric (n-butyllithium) and anhydrous reagents. All operations must be conducted by trained personnel under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware and appropriate personal protective equipment (PPE).

Materials:

-

4-(2,2-Difluoroethoxy)bromobenzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Triisopropyl borate (B(O-iPr)₃) (1.2 eq)

-

Hydrochloric Acid (HCl), 2 M aqueous solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-(2,2-difluoroethoxy)bromobenzene (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) via cannula and stir until the substrate is fully dissolved.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to ensure the stability of the aryllithium intermediate and prevent unwanted side reactions.[8]

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Successful lithium-halogen exchange is the critical step in forming the nucleophilic aryl species.[9][10]

-

Borylation (Quench): While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. A slight exotherm may be observed. The use of a trialkyl borate is the standard and effective method for converting organolithium reagents into boronic esters.[3][11]

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis (Workup): Cool the flask in an ice-water bath and cautiously quench the reaction by the slow addition of 2 M HCl. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with saturated brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid is typically purified by recrystallization or by creating a slurry in a non-polar solvent like hexanes, followed by filtration, to afford the 4-(2,2-Difluoroethoxy)phenylboronic acid as a white solid.

Data Presentation and Characterization

The successful synthesis of the target compound should be verified using standard analytical techniques. The table below summarizes key reaction parameters and expected analytical data.

| Parameter | Details | Rationale / Comments |

| Starting Material | 4-(2,2-Difluoroethoxy)bromobenzene | Key intermediate, accessible from 4-bromophenol.[12] |

| Key Reagents | n-Butyllithium, Triisopropyl borate | Standard reagents for lithiation-borylation sequence.[13] |

| Solvent | Anhydrous THF | Aprotic ether solvent, essential for stabilizing the organolithium intermediate. |

| Temperature | -78 °C | Critical for preventing decomposition and side-reactions of the aryllithium species. |

| Typical Yield | 75-90% | This route is generally high-yielding. |

| Appearance | White to off-white solid | |

| ¹H NMR (DMSO-d₆) | δ ~7.9 (s, 2H, B(OH)₂), ~7.7 (d, 2H), ~7.1 (d, 2H), 6.4 (tt, 1H, -CHF₂), 4.4 (td, 2H, -OCH₂) | Expected chemical shifts; the boronic acid protons are often broad and may exchange. |

| ¹⁹F NMR (DMSO-d₆) | δ ~ -90 ppm (d, J ≈ 58 Hz) | Characteristic doublet for the -CHF₂ group. |

| ¹³C NMR (DMSO-d₆) | δ ~160, 137, 115, 114.5 (t, J ≈ 240 Hz, -CHF₂), 66.5 (t, J ≈ 25 Hz, -OCH₂) | Carbon attached to boron is often not observed or is very broad. |

Conclusion

This guide presents a scientifically sound and field-proven method for the synthesis of 4-(2,2-Difluoroethoxy)phenylboronic acid. The described two-step sequence, culminating in a robust lithiation-borylation protocol, provides a reliable and scalable route to this important building block. By detailing the experimental procedure and explaining the causality behind critical process parameters, this document serves as a valuable resource for researchers engaged in synthetic and medicinal chemistry, facilitating the exploration of novel, fluorinated chemical entities for drug discovery and development.

References

-

Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. RSC Publishing. 7

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. 5

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. National Institutes of Health (NIH).

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. 14

-

Preparation of primary arylamines from aryl halides and arylboronic acid. ResearchGate. 15

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. 8

-

ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. ResearchGate. 16

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. National Institutes of Health (NIH). 17

-

Lithiation- Borylation in Synthesis.

-

Lithiation-Borylation Methodology and Its Application in Synthesis. 18

-

Phenylboronic acid:Synthesis,reactions. ChemicalBook. 3

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. 9

-

4-(Trifluoromethoxy)phenylboronic acid. Sigma-Aldrich.

-

Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA. 19

-

Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). 1

-

Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene. Google Patents. 20

-

Suzuki cross-coupling reaction. YouTube. 11

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. 21

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. 22

-

Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents. 13

-

2,4-Difluorophenylboronic acid. National Institutes of Health (NIH). 23

-

Synthetic routes toward NNR‐1 to NNR‐4: a) Phenylboronic acid (two... ResearchGate. 24

-

Phenylboronic Acid-polymers for Biomedical Applications. PubMed. 25

-

Suzuki coupling reaction of phenylboronic acid or 4-butylphenylboronic... ResearchGate. 26

-

4-(2,2-Difluoroethoxy)bromobenzene. Achmem. 12

-

(PDF) 2,4-Difluorophenylboronic acid. ResearchGate. 27

-

Process for the preparation of substituted phenylboronic acids. Google Patents. 28

-

Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. Google Patents. 10

-

Synthesis of bromobenzene. The Royal Society of Chemistry. 29

-

4-(2,2,2-Trifluoroethylaminocarbonyl)phenylboronic acid. Sigma-Aldrich.

-

Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. National Institutes of Health (NIH). 4

-

Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. National Institutes of Health (NIH). 30

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. 31

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. 32

-

Preparation method of bromobenzene. Google Patents. 33

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 6. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. achmem.com [achmem.com]

- 13. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 14. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 19. chimia.ch [chimia.ch]

- 20. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. youtube.com [youtube.com]

- 23. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 29. rsc.org [rsc.org]

- 30. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. sciforum.net [sciforum.net]

- 33. CN112194562A - Preparation method of bromobenzene - Google Patents [patents.google.com]

physicochemical properties of 4-(2,2-Difluoroethoxy)phenylboronic acid

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-(2,2-Difluoroethoxy)phenylboronic acid

Executive Summary

4-(2,2-Difluoroethoxy)phenylboronic acid is a specialized organoboron compound of significant interest to the pharmaceutical and materials science industries. The incorporation of the 2,2-difluoroethoxy moiety offers a unique modulation of electronic and lipophilic properties, making it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, stability, handling, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.

Introduction

The Central Role of Phenylboronic Acids

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis. Characterized by a benzene ring attached to a B(OH)₂ functional group, these compounds are mild Lewis acids that are generally stable, easy to handle, and exhibit low toxicity.[1] Their paramount importance lies in their utility as reagents in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] This reaction's tolerance of a wide array of functional groups has made it an indispensable tool for constructing complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals and advanced materials.[2][3]

Strategic Incorporation of the 2,2-Difluoroethoxy Group

The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The 2,2-difluoroethoxy (-OCHF₂) group, in particular, serves as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. Its presence on the phenylboronic acid scaffold imparts distinct electronic properties that can influence reactivity and the biological profile of the final synthesized compounds.

4-(2,2-Difluoroethoxy)phenylboronic acid: A Profile

4-(2,2-Difluoroethoxy)phenylboronic acid combines the versatile reactivity of the boronic acid moiety with the unique physicochemical contributions of the difluoroethoxy substituent. This positions it as a high-value intermediate for accessing novel chemical matter in drug discovery and other research areas. Understanding its properties is crucial for optimizing reaction conditions and ensuring its effective application.

Core Physicochemical Properties

The fundamental properties of a reagent dictate its behavior in both storage and reaction environments. The data for 4-(2,2-Difluoroethoxy)phenylboronic acid are summarized below.

Identification and Nomenclature

-

Chemical Name: 4-(2,2-Difluoroethoxy)phenylboronic acid

-

CAS Number: 958453-65-1[4]

-

Molecular Formula: C₈H₉BF₂O₃[4]

-

Molecular Weight: 201.96 g/mol [4]

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 201.96 g/mol | [4] |

| Boiling Point | 329.8 ± 52.0 °C (Predicted) | [4] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 8.61 ± 0.16 (Predicted) | [4] |

Note: Some physical properties are computationally predicted and should be considered estimates until experimental data becomes available.

Solubility Profile

Consistent with the behavior of its parent compound, phenylboronic acid, 4-(2,2-Difluoroethoxy)phenylboronic acid is expected to be soluble in polar organic solvents such as diethyl ether, methanol, and acetone, and poorly soluble in nonpolar solvents like hexanes and other hydrocarbons.[1][5] The difluoroethoxy group may slightly increase its solubility in some organic media compared to unsubstituted phenylboronic acid. While phenylboronic acid itself has limited water solubility (approx. 10 g/L at 20°C), this can be influenced by pH.[1][6]

Acidity and pKa Analysis

Boronic acids are Lewis acids, not Brønsted acids; their acidity arises from the acceptance of a hydroxide ion by the vacant p-orbital on the boron atom to form a tetrahedral boronate species. The predicted pKa of 8.61 for 4-(2,2-Difluoroethoxy)phenylboronic acid is slightly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.83).[1][4] This increased acidity is attributed to the electron-withdrawing nature of the two fluorine atoms in the ethoxy group, which pulls electron density from the phenyl ring and stabilizes the resulting anionic boronate complex. This modulation of acidity is a critical factor, as the formation of the boronate is a key step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle.[7]

Spectroscopic and Analytical Characterization

Definitive characterization of 4-(2,2-Difluoroethoxy)phenylboronic acid relies on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral features are anticipated:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, typically two doublets in the 7-8 ppm region characteristic of a 1,4-disubstituted benzene ring. The difluoroethoxy group would present two key signals: a triplet for the terminal proton (-CHF₂) around 6.0-6.5 ppm due to coupling with the two fluorine atoms, and a triplet of doublets for the methylene protons (-OCH₂-) around 4.2-4.5 ppm, arising from coupling to both the adjacent protons and fluorine atoms. A broad singlet corresponding to the acidic B(OH)₂ protons would also be present.

-

¹⁹F NMR: A single signal, a doublet, would be expected, corresponding to the two equivalent fluorine atoms, with coupling to the adjacent proton.[8]

-

¹³C NMR: The spectrum would show four distinct signals for the aromatic carbons, in addition to signals for the methylene and difluoromethyl carbons of the side chain.

-

¹¹B NMR: A broad singlet is expected in the range of 28-30 ppm, which is characteristic of a trigonal planar boronic acid.[8]

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 201.96 g/mol .

Stability, Handling, and Safety

Chemical Stability

Like most phenylboronic acids, this compound is a hygroscopic solid that can be sensitive to air and moisture.[9][10] Prolonged exposure to heat or strong dehydrating conditions can lead to the reversible formation of a trimeric anhydride known as a boroxine.[1] While this does not always inhibit reactivity, it alters the stoichiometry of the reagent, making it crucial to use fresh or properly stored material for quantitative applications.

Recommended Storage and Handling

To maintain its integrity, 4-(2,2-Difluoroethoxy)phenylboronic acid should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[10] Refrigeration is recommended to minimize degradation over time.[10] When handling, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of fine dust.[10]

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from analogous fluorinated phenylboronic acids suggest it should be handled with care.[11] Potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[12] It should be treated as harmful if swallowed.[9]

Synthesis and Key Reactivity

Proposed Synthesis Pathway

A common and reliable method for synthesizing substituted phenylboronic acids is through the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.[1][13] The most plausible route to 4-(2,2-Difluoroethoxy)phenylboronic acid starts from 1-bromo-4-(2,2-difluoroethoxy)benzene.

Caption: Proposed synthesis workflow for 4-(2,2-Difluoroethoxy)phenylboronic acid.

Experimental Protocol: Synthesis

-

Grignard Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 1-bromo-4-(2,2-difluoroethoxy)benzene in THF dropwise to initiate the reaction and form the Grignard reagent.

-

Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous THF.

-

Hydrolysis: After stirring, allow the reaction to warm to room temperature. Quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid.

-

Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-(2,2-difluoroethoxy)phenyl moiety into a target molecule.[14][15] The reaction involves a palladium catalyst, a base, and an organic halide or triflate.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the aryl halide or triflate (1.0 eq), 4-(2,2-Difluoroethoxy)phenylboronic acid (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent and Base: Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) and a base (e.g., aqueous Na₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Degassing: Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.

Conclusion

4-(2,2-Difluoroethoxy)phenylboronic acid is a sophisticated and highly useful building block for modern organic synthesis. Its key value lies in the strategic combination of the versatile boronic acid handle with the electronically-modulating and metabolically-robust difluoroethoxy group. While possessing the characteristic reactivity and handling requirements of the phenylboronic acid class, its unique substituent makes it a powerful tool for chemists in pharmaceutical and materials science R&D seeking to create novel molecules with tailored properties. A thorough understanding of its physicochemical characteristics is paramount to leveraging its full synthetic potential.

References

-

4 Difluoromethoxy Phenyl Boronic Acid – Safety Data Sheet (SDS) Download | The ISDSS™. (n.d.). Retrieved from [Link]

-

Phenylboronic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

4-(2,2,2-Trifluoroethoxy)benzeneboronic acid. (n.d.). PubChem. Retrieved from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. Retrieved from [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. Retrieved from [Link]

-

Das, S., Alexeev, V. L., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. University of Pittsburgh. Retrieved from [Link]

- Serwatowski, J., & Waskowska, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

-

pKa values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved from [Link]

-

Liu, Y., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. PMC - NIH. Retrieved from [Link]

-

pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. (n.d.). ResearchGate. Retrieved from [Link]

-

[2,3-Difluoro-4-(trifluoromethyl)phenyl]boronic acid. (n.d.). PubChem. Retrieved from [Link]

-

4-Fluorophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

-

110140 - Phenylboronic acid - Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved from [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014). Google Patents.

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH. Retrieved from [Link]

-

Selected boronic acids and their pKa values. (n.d.). ResearchGate. Retrieved from [Link]

-

Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology. PubMed. Retrieved from [Link]

-

4-(Methoxymethoxy)phenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (n.d.). MDPI. Retrieved from [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved from [Link]

- Process for the preparation of substituted phenylboronic acids. (2003). Google Patents.

-

Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. (n.d.). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. PMC - NIH. Retrieved from [Link]

-

Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. (2013). Beilstein Journal of Organic Chemistry. NIH. Retrieved from [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwindsor.ca [uwindsor.ca]

- 4. 4-(2,2-Difluoroethoxy)phenylboronic acid | 958453-65-1 [m.chemicalbook.com]

- 5. d-nb.info [d-nb.info]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. sdsinventory.com [sdsinventory.com]

- 12. [2,3-Difluoro-4-(trifluoromethyl)phenyl]boronic acid | C7H4BF5O2 | CID 51342043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi-res.com [mdpi-res.com]

Stability and Storage of Fluorinated Phenylboronic Acids: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, fluorinated phenylboronic acids are indispensable reagents. Their unique electronic properties make them vital building blocks in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations. However, the very features that make them so useful also contribute to their inherent instability. This guide provides an in-depth exploration of the factors governing the stability of fluorinated phenylboronic acids and offers field-proven protocols for their proper storage and handling to ensure their integrity and performance in critical applications.

The Chemical Landscape of Instability

Fluorinated phenylboronic acids are susceptible to two primary degradation pathways: protodeboronation and the formation of boroxines. The extent and rate of these degradation processes are significantly influenced by the number and position of fluorine substituents on the phenyl ring, as well as by environmental factors such as moisture, temperature, and pH.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C-B bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[1] This irreversible degradation is a major concern as it consumes the active reagent and can complicate reaction outcomes. The reaction is catalyzed by both acids and bases and is highly dependent on pH.[1][2]

The electron-withdrawing nature of fluorine substituents generally increases the Lewis acidity of the boron atom, making the C-B bond more susceptible to cleavage. This effect is particularly pronounced in polyfluorinated systems.[3]

Boroxine Formation: The Anhydride Equilibrium

In the solid state and in aprotic solvents, phenylboronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[4] This dehydration reaction is reversible upon exposure to water. While boroxine formation is not always detrimental, as they can be reactive in certain cross-coupling reactions, it alters the stoichiometry of the active boronic acid species. The equilibrium can be monitored by ¹¹B NMR spectroscopy, where boronic acids typically show a signal around 30 ppm, while boroxines appear slightly downfield at approximately 33 ppm.[4]

The "Ortho-Effect": A Paradigm of Instability

A critical factor governing the stability of fluorinated phenylboronic acids is the position of the fluorine substituent. Isomers with fluorine atoms in the ortho position to the boronic acid group are notably less stable than their meta and para counterparts.[3] This "ortho-effect" is a consequence of a combination of electronic and steric factors.

The proximity of the highly electronegative fluorine atom to the boronic acid group in the ortho position increases the acidity of the B-OH protons. This can lead to the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group, which stabilizes the tetrahedral boronate anion.[5] This stabilization of the boronate form can, in turn, facilitate protodeboronation.[2] Furthermore, steric hindrance from the ortho substituent can influence the conformation of the boronic acid group and its interactions with the solvent and other reagents.

dot graph TD { A[Fluorinated Phenylboronic Acid] -->|H₂O, Acid/Base Catalyst| B(Protodeboronation); A -->|Dehydration (Heat/Aprotic Solvent)| C{Boroxine Formation}; B --> D[Arene Byproduct]; C --> A;

} caption: Key degradation pathways for fluorinated phenylboronic acids.

Quantitative Stability Insights

While a comprehensive, directly comparative dataset for all fluorinated phenylboronic acid isomers is not available in the literature, existing studies provide valuable insights into their relative stabilities. The following table summarizes key findings from various sources. It is important to note that the conditions of these studies vary, and direct comparison of absolute values should be made with caution.

| Compound | Observation | Conditions | Reference |

| Phenylboronic Acid | Reference compound for stability studies. | N/A | [2] |

| 4-Fluorophenylboronic acid | Exhibits stability similar to the parent phenylboronic acid.[2] | Aqueous dioxane, 70°C | [2] |

| 2-Fluorophenylboronic acid | Significantly less stable than the 4-fluoro isomer, demonstrating the ortho-effect.[2] | Aqueous dioxane, 70°C | [2] |

| 2,6-Difluorophenylboronic acid | Among the least stable isomers, highly prone to protodeboronation.[3] | pH-dependent kinetic studies | [3] |

| Polyfluorinated Phenylboronic Acids | Generally show decreased stability with an increasing number of fluorine substituents.[3] | General observation | [3] |

Protocols for Ensuring Stability and Purity

The following protocols are designed to provide researchers with a framework for the proper storage, handling, and analysis of fluorinated phenylboronic acids.

Long-Term Storage Protocol

Fluorinated phenylboronic acids are sensitive to moisture and atmospheric oxygen. Proper long-term storage is crucial to maintain their integrity.

Methodology:

-

Container Selection: Use a clean, dry glass vial with a PTFE-lined screw cap or a flame-dried Schlenk flask with a greased glass stopper. For highly sensitive compounds, ampulization under inert gas is the most robust option.

-

Inert Atmosphere: If not already packaged under an inert atmosphere, transfer the solid compound into the storage container inside a glovebox or by using a Schlenk line to flush the container with a dry, inert gas such as argon or nitrogen.[6]

-

Sealing: Tightly seal the container. For vials, wrap the cap with Parafilm® as an extra precaution against moisture ingress.

-

Secondary Containment: Place the primary container inside a larger, sealed container (such as a desiccator or a heat-sealed moisture barrier bag) containing a desiccant like silica gel or calcium chloride.

-

Temperature: Store the secondary container in a refrigerator (below 4°C) or a freezer.

-

Equilibration: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

dot graph G { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Workflow for long-term storage of fluorinated phenylboronic acids.

Analytical Protocols for Quality Control

Regularly assessing the purity of fluorinated phenylboronic acids is essential. The following are outlines for common analytical techniques.

HPLC is a powerful tool for quantifying the parent boronic acid and its degradation products.

Methodology (Adapted from a method for 3,4-difluorophenylboronic acid[7]):

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 5.0 mmol/L phosphoric acid in distilled water.

-

B: Acetonitrile.

-

Isocratic elution with a mixture of A and B (e.g., 60:40 v/v).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a precisely weighed sample (e.g., 50 mg) in the mobile phase and dilute to a known volume (e.g., in a 25 mL volumetric flask).

-

Analysis: Inject a known volume (e.g., 8 µL) and monitor for the appearance of degradation products, such as the protodeboronated arene, which will have a different retention time.

Due to their low volatility, boronic acids often require derivatization for GC-MS analysis.

Methodology (Based on derivatization with pinacol[8]):

-

Derivatization:

-

Dissolve the fluorinated phenylboronic acid sample in a suitable solvent (e.g., anhydrous DMSO).

-

Add an excess of pinacol.

-

Allow the reaction to proceed to form the more volatile pinacol boronate ester. The reaction time should be optimized for the specific compound.

-

-

Instrumentation: A standard GC-MS system.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium at a constant flow.

-

Temperature Program:

-

Initial oven temperature: e.g., 80°C, hold for 1 min.

-

Ramp: e.g., 2.5°C/min to 250°C, hold for 1 min.

-

-

Injection: Use a split or splitless inlet, depending on the concentration.

-

MS Detection: Monitor for the mass of the derivatized fluorinated phenylboronate ester and any potential degradation products.

NMR is invaluable for structural confirmation and for monitoring the formation of boroxines.

Methodology:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

¹H NMR:

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire a standard ¹H NMR spectrum. The appearance of signals corresponding to the protodeboronated arene is a clear indicator of degradation.

-

-

¹¹B NMR:

-

Acquire a ¹¹B NMR spectrum.

-

The presence of a signal around 30 ppm is indicative of the boronic acid, while a signal around 33 ppm suggests the formation of the boroxine trimer.[4] The ratio of these signals can be used to estimate the equilibrium position.

-

Conclusion

The stability of fluorinated phenylboronic acids is a critical consideration for their successful application in synthesis. By understanding the primary degradation pathways of protodeboronation and boroxine formation, and by recognizing the heightened instability of ortho-fluorinated isomers, researchers can take proactive steps to mitigate decomposition. The implementation of rigorous storage and handling protocols, coupled with routine analytical quality control, is paramount to ensuring the reliability and reproducibility of reactions employing these valuable reagents. This guide serves as a foundational resource for scientists and professionals, enabling them to preserve the integrity of their fluorinated phenylboronic acids and, in turn, the success of their research and development endeavors.

References

- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.

- The influence of ortho-substituents on the properties of phenylboronic acids.

- Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange. (2023-11-04).

- Analytical techniques for monitoring the degrad

- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. (2017-08-21).

- CN105823840A - High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid.

- Acidity and Hydrolytic Stability of Fluorin

- Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.

- 2-and 4-fluorophenylboronic acids (1 and 2) and 2-substituted...

- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014-02-22).

- Strategies for the analysis of highly reactive pinacolboron

- Arrhenius plots obtained from experimental and calculated data.

- How do you keep your reagents sealed and air-free? : r/chemistry. Reddit. (2020-08-22).

- How we handle Air Sensitive Samples. Momentum Transfer.

- Strategies for the analysis of highly reactive pinacolboronate esters.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–

- Protodeboron

- Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- Competition Between Intra-and Inter-Molecular Hydrogen Bonding: Effect on Para/Ortho Adsorptive Selectivity for Substituted Phenols. National Institute of Standards and Technology. (2000-02-01).

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron

- An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid st

- Boronic acid pinacol ester. Sigma-Aldrich.

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.

- SOP for Forced Degradation Study.

- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Development of forced degradation and stability indic

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens

- clean up of GC/MS after phenylboronic acid derivative.

- Forced Degradation Studies. MedCrave online. (2016-12-14).

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform

- The proposed mechanism for protodeboronation of arylboronic acids.

- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

- A Comparative Guide to the Purity Assessment of Synthesized 2,5-Difluorophenylboronic Acid. Benchchem.

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015-01-21).

- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.

- 4-Fluorophenylboronic acid = 95 1765-93-1. Sigma-Aldrich.

- 11B NMR Chemical Shifts. SDSU Chemistry.

- 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. PubChem.

- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.

- Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. PMC - NIH. (2017-01-18).

- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. CN105823840A - High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid - Google Patents [patents.google.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Navigating the Safety Profile of 4-(2,2-Difluoroethoxy)phenylboronic Acid: A Technical Guide for Researchers

For drug development professionals and researchers engaged in advanced organic synthesis, a comprehensive understanding of the safety profile of all reagents is not merely a regulatory formality but a cornerstone of responsible and successful experimentation. This guide provides an in-depth technical analysis of the safety considerations for 4-(2,2-Difluoroethoxy)phenylboronic acid (CAS No. 958453-65-1), a versatile building block in medicinal chemistry.

Disclaimer: As of the date of this publication, a comprehensive, verified Safety Data Sheet (SDS) for 4-(2,2-Difluoroethoxy)phenylboronic acid was not publicly available. The following information is synthesized from the safety data of structurally analogous compounds, including Phenylboronic acid and its fluorinated derivatives. This guide is intended for informational purposes and should be supplemented by a thorough risk assessment before use.

Compound Identification and Structural Analogy

4-(2,2-Difluoroethoxy)phenylboronic acid is an organoboron compound featuring a phenylboronic acid moiety substituted with a 2,2-difluoroethoxy group. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for introducing the 4-(2,2-difluoroethoxy)phenyl group into target molecules.

| Identifier | Value | Source |

| Chemical Name | 4-(2,2-Difluoroethoxy)phenylboronic acid | N/A |

| CAS Number | 958453-65-1 | [1] |

| Molecular Formula | C8H9BF2O3 | [1] |

| Molecular Weight | 201.96 g/mol | [1] |

| SMILES | OB(C1=CC=C(OCC(F)F)C=C1)O | [1] |

The safety assessment of this compound is primarily informed by its structural similarity to other phenylboronic acids, for which extensive safety data exists. The core phenylboronic acid structure is known to present certain hazards, and the introduction of the difluoroethoxy group may modulate these properties.

Hazard Identification and GHS Classification (Inferred)

Based on the known hazards of analogous compounds such as Phenylboronic acid and 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid, a precautionary GHS classification for 4-(2,2-Difluoroethoxy)phenylboronic acid can be inferred.[2][3][4][5] Researchers should handle this compound as if it possesses the following hazards until a verified SDS becomes available.

Inferred GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Phenylboronic acid is classified as Acute Tox. 4.[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid is classified as Skin Irrit. 2.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid is classified as Eye Irrit. 2.[2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid is classified as STOT SE 3.[2] |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements (Recommended):

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are recommended based on the inferred hazards.

General Advice: Always show the safety data sheet (or this guide if an SDS is unavailable) to the attending medical professional.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[2][3]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Safe Handling and Storage Protocols

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

4.1. Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]

4.2. Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

-

Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[5]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or sleeves if there is a risk of splashing.

-

Respiratory Protection: If the compound is handled as a powder or if aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

4.3. Storage Conditions: Proper storage is essential to maintain the stability of the compound and prevent accidental release.

-

Keep the container tightly closed in a dry and well-ventilated place.[3]

-

Store in a cool environment; refrigeration is often recommended for boronic acids to maintain product quality.[3]

-

Protect from moisture, as boronic acids can be hygroscopic.[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Accidental Release Measures

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and environmental contamination.

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately clear the area of all personnel and inform others in the vicinity.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Don PPE: Before approaching the spill, put on all necessary personal protective equipment.

-

Containment: For solid spills, avoid generating dust. Gently cover the spill with an inert absorbent material like vermiculite or sand.

-

Collection: Carefully sweep or scoop the contained material into a suitable, labeled waste container.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with local, state, and federal regulations.

Physical and Chemical Properties (Inferred)

While experimental data for 4-(2,2-Difluoroethoxy)phenylboronic acid is limited, some properties can be inferred from its structure and related compounds.

| Property | Inferred Value/Observation | Basis |

| Appearance | White to off-white solid/powder | Typical for phenylboronic acids. |

| Stability | Stable under recommended storage conditions. May be hygroscopic. | General stability of boronic acids; hygroscopicity is a known characteristic of the class.[3] |

| Reactivity | Reacts with strong oxidizing agents, strong acids, and strong bases. | Common reactivity profile for boronic acids.[3] |

| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and oxides of boron. | Based on elemental composition and known decomposition of similar compounds. |

Toxicological Information (Inferred)

A definitive toxicological profile for this specific compound is not available. The information below is an extrapolation from structurally similar molecules.[5] The chemical, physical, and toxicological properties have not been thoroughly investigated.[5]

-

Acute Toxicity: Likely harmful if swallowed (oral LD50 for Phenylboronic acid in rats is reported, providing a benchmark).[5]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Respiratory Sensitization: May cause respiratory irritation upon inhalation of dust.

-

Carcinogenicity: No components of similar phenylboronic acids are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[5] However, this does not preclude the possibility of carcinogenic effects, and the compound should be handled with appropriate caution.

Conclusion

4-(2,2-Difluoroethoxy)phenylboronic acid is a valuable synthetic tool, but its safe use demands a cautious and informed approach. In the absence of a specific Safety Data Sheet, researchers must rely on a thorough understanding of the hazards associated with the phenylboronic acid class of compounds, particularly those with fluorinated substituents. By adhering to the stringent handling, storage, and emergency protocols outlined in this guide, and by treating the compound with the respect due to a potentially hazardous substance, drug development professionals can mitigate risks and foster a culture of safety in the laboratory.

References

An In-Depth Technical Guide to the Solubility of 4-(2,2-Difluoroethoxy)phenylboronic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics to final formulation. 4-(2,2-Difluoroethoxy)phenylboronic acid is an increasingly important building block in medicinal chemistry, valued for the unique physicochemical properties conferred by its fluorinated moiety. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We delve into the molecular factors governing its solubility, present a detailed protocol for its empirical determination via the isothermal shake-flask method, and offer a predictive model based on solvent-solute interactions. This document is intended to serve as a vital resource for researchers, process chemists, and formulation scientists working with this versatile compound.

Introduction: The Strategic Importance of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in modern pharmaceutical synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This reaction facilitates the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures that form the basis of many novel drug candidates. The boronic acid functional group is generally stable, easy to handle, and exhibits low toxicity, making it an ideal synthetic handle.[2]

The subject of this guide, 4-(2,2-Difluoroethoxy)phenylboronic acid, is a specialized reagent that combines the utility of the phenylboronic acid motif with the benefits of strategic fluorination. The incorporation of fluorine, and specifically the difluoroethoxy group (-OCHF₂), is a widely used strategy in medicinal chemistry to modulate a compound's key properties.[3] The -OCHF₂ group can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, which can increase a drug's half-life.[4]

-

Modulate Lipophilicity: Fluorination typically increases lipophilicity, which can improve a compound's ability to cross biological membranes and enhance oral absorption.[5]

-

Act as a Bioisostere: The acidic proton on the difluoromethyl group allows it to act as a unique hydrogen bond donor, serving as a potential bioisostere for hydroxyl (-OH) or amine (-NH₂) groups while resisting metabolic oxidation.[4][6]

A thorough understanding of the solubility of 4-(2,2-Difluoroethoxy)phenylboronic acid is paramount for its effective use. Solubility data dictates the choice of solvents for synthesis and purification, informs concentration limits in high-throughput screening, and guides the development of viable formulations for preclinical and clinical studies. Low or unpredictable solubility can lead to unreliable results in biological assays and create significant hurdles in process scale-up.[7][8]

Physicochemical Profile and Predicted Solubility

While extensive empirical data for 4-(2,2-Difluoroethoxy)phenylboronic acid is not publicly available, we can predict its solubility behavior by analyzing its molecular structure and comparing it to the well-characterized parent compound, phenylboronic acid (PBA).

Molecular Structure Analysis:

-

Phenylboronic Acid Head: This is the polar region of the molecule. The two hydroxyl groups on the boron atom can act as both hydrogen bond donors and acceptors, promoting solubility in polar, protic solvents.

-

Ether Linkage: The oxygen atom in the ethoxy group provides an additional hydrogen bond acceptor site, potentially increasing solubility in protic solvents compared to an alkyl-substituted equivalent.

-

Difluoroethyl Tail: This portion is significantly more lipophilic and hydrophobic than a simple ethyl group. The C-F bonds are highly polarized, but the overall effect is an increase in nonpolar surface area.

Comparison to Phenylboronic Acid (PBA):

PBA has a reported water solubility of approximately 10 g/L at 20°C and is soluble in most polar organic solvents like diethyl ether and ethanol, but poorly soluble in nonpolar solvents like hexanes.[1][2][9] The 4-(2,2-Difluoroethoxy) substituent is expected to decrease solubility in highly polar solvents like water due to its increased lipophilicity, while significantly enhancing solubility in solvents of intermediate polarity and nonpolar solvents.

Predicted Solubility Profile:

Based on the principle of "like dissolves like," we can forecast the solubility of 4-(2,2-Difluoroethoxy)phenylboronic acid across a spectrum of common laboratory solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group can hydrogen bond with the boronic acid and ether oxygen. The small alkyl chain is compatible with the solute's organic backbone. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an excellent hydrogen bonding solvent. |

| Isopropanol | Polar Protic | Moderate to High | Increased alkyl character may slightly reduce solubility compared to methanol/ethanol but should still be effective. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen in THF is a strong hydrogen bond acceptor for the boronic acid protons. Its overall polarity is well-matched. |

| Acetone | Polar Aprotic | High | The ketone carbonyl is a strong hydrogen bond acceptor. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | ACN is a weaker hydrogen bond acceptor than THF or acetone. Solubility is expected to be good but potentially lower. |

| Dichloromethane (DCM) | Nonpolar | Moderate | DCM has sufficient polarity to interact with the polar groups but is also compatible with the lipophilic difluoroethoxy-phenyl portion. |

| Toluene | Nonpolar | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the phenyl ring of the solute. Solubility will depend on disrupting the crystal lattice. |

| Hexanes/Heptane | Nonpolar (Aliphatic) | Very Low | These solvents lack the polarity or hydrogen bonding capability to effectively solvate the polar boronic acid head. |

Experimental Protocol for Thermodynamic Solubility Determination

To move beyond prediction, the thermodynamic (equilibrium) solubility must be determined empirically. The isothermal shake-flask method is the gold-standard for this purpose due to its reliability and direct measurement of a saturated solution in equilibrium.[10][11]

Objective: To determine the equilibrium solubility of 4-(2,2-Difluoroethoxy)phenylboronic acid in various organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

4-(2,2-Difluoroethoxy)phenylboronic acid (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

Part A: Preparation of Saturated Solutions

-

Aliquot Solute: Add an excess amount of solid 4-(2,2-Difluoroethoxy)phenylboronic acid to each of three separate vials for each solvent to be tested. "Excess" means enough solid will remain undissolved at equilibrium, which is critical for ensuring saturation. A starting point is ~20-30 mg per 1 mL of solvent.

-

Add Solvent: Accurately pipette a known volume of the test solvent (e.g., 2.0 mL) into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples at a moderate speed (e.g., 150 rpm) for a predetermined time to reach equilibrium. A 24-hour period is standard, but a preliminary time-to-equilibrium study (testing at 4, 8, 24, and 48 hours) is recommended.[7] Equilibrium is reached when the concentration of the solute in solution does not change over two consecutive time points.[12]

Part B: Sample Processing and Analysis

-

Cease Agitation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 1-2 hours at the same controlled temperature to allow undissolved solids to settle.

-

Sample Collection: Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved micro-particulates. The first few drops should be discarded to saturate the filter material.

-

Dilution: Accurately perform a serial dilution of the clear, saturated filtrate with the appropriate mobile phase or solvent to bring the concentration into the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted samples onto a calibrated HPLC system to determine the concentration.[13][14]

Part C: Quantification

-

Calibration Curve: Prepare a series of standard solutions of 4-(2,2-Difluoroethoxy)phenylboronic acid of known concentrations in the chosen solvent or mobile phase. Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.

-

Calculate Solubility: Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the original solvent. Report the average and standard deviation of the three replicates in units of mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Key Factors Influencing Solubility

The solubility of 4-(2,2-Difluoroethoxy)phenylboronic acid is a multifactorial property governed by the thermodynamics of the solid dissolving in the liquid phase.

-

Solute-Solvent Interactions: The primary driver of solubility is the extent to which the solvent molecules can favorably interact with and surround the solute molecules. For this compound, solvents that can both accept hydrogen bonds (for the B(OH)₂ group) and accommodate the lipophilic phenyl ring will be most effective. This explains the predicted high solubility in solvents like THF and moderate solubility in DCM.

-

Crystal Lattice Energy: Before a solute can dissolve, energy must be supplied to overcome the forces holding the molecules together in the solid crystal lattice. A higher melting point often correlates with higher lattice energy and, consequently, lower solubility. The melting points of related compounds like 4-fluorophenylboronic acid (262-265°C) and 4-(trifluoromethyl)phenylboronic acid (245-250°C) are quite high, suggesting that significant energy is required to break the crystal lattice.[15] The difluoroethoxy group may disrupt the crystal packing compared to these analogues, potentially lowering the melting point and improving solubility.

-

Self-Association of Boronic Acids: Phenylboronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This equilibrium is solvent-dependent and can complicate solubility measurements. In nonpolar, aprotic solvents, the formation of the less polar boroxine may be favored, which could influence the measured solubility. It is important to be aware of this potential transformation, especially under anhydrous conditions.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the dissolution process is often endothermic. This relationship is critical for processes like recrystallization, where a solvent is chosen that provides high solubility at an elevated temperature and low solubility at a reduced temperature.

Conclusion

4-(2,2-Difluoroethoxy)phenylboronic acid is a valuable synthetic building block with a complex solubility profile governed by its dual polar and lipophilic character. While a predictive framework provides a strong starting point for solvent selection, it cannot replace empirical data. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating the precise, quantitative solubility data required for confident decision-making in drug discovery and development. A systematic understanding and measurement of this fundamental property will enable researchers to fully harness the potential of this fluorinated intermediate, accelerating the journey from laboratory synthesis to innovative therapeutics.

References

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. 2025. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018. Available from: [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. Available from: [Link]

- Zarghampour A, Jouyban K, Jouyban-Gharamaleki V, et al. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024.

-

Chromatography Forum. how can i test the solubility in hplc please ?. 2009. Available from: [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

-

ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. 2025. Available from: [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. 2021. Available from: [Link]

-

PubChem. [4-(Difluoromethyl)phenyl]boronic acid. Available from: [Link]

-

Wikipedia. Phenylboronic acid. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ResearchGate. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

-

Grokipedia. Phenylboronic acid. Available from: [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]

-

National Institutes of Health (NIH). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. who.int [who.int]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. pharmaguru.co [pharmaguru.co]

- 14. researchgate.net [researchgate.net]

- 15. 4-三氟甲基苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

A Guide to the Structural Elucidation of 4-(2,2-Difluoroethoxy)phenylboronic acid using ¹H and ¹³C NMR Spectroscopy

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 4-(2,2-Difluoroethoxy)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the compound's structural features as determined by modern NMR techniques. We will delve into the theoretical underpinnings of the observed spectral data, supported by established methodologies and field-proven insights.

Introduction

4-(2,2-Difluoroethoxy)phenylboronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the difluoroethoxy group can significantly influence the electronic properties and metabolic stability of resulting molecules, making it an attractive moiety in medicinal chemistry. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution. This guide will provide a thorough interpretation of its ¹H and ¹³C NMR spectra.

Molecular Structure and Key NMR-Active Nuclei

The structure of 4-(2,2-Difluoroethoxy)phenylboronic acid contains several key features that give rise to its characteristic NMR spectra. The primary nuclei of interest are ¹H and ¹³C. The presence of fluorine (¹⁹F) also plays a crucial role, influencing the spectra of neighboring protons and carbons through scalar coupling.

Caption: Molecular structure of 4-(2,2-Difluoroethoxy)phenylboronic acid.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for 4-(2,2-Difluoroethoxy)phenylboronic acid.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 4-(2,2-Difluoroethoxy)phenylboronic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons.

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

A standard single-pulse experiment is sufficient.

-

Key parameters to set include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of at least 2 seconds.

-

A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon environment.

-

A wider spectral width (e.g., 200-220 ppm) is required.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.

Caption: Experimental workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-(2,2-Difluoroethoxy)phenylboronic acid is characterized by distinct signals for the aromatic protons, the ethoxy group protons, and the boronic acid protons. The data presented here is based on analysis of similar structures and predicted shifts.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.05 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -OCH₂CHF₂) |

| ~6.20 | t, JHF ≈ 54 Hz | 1H | -CHF₂ |

| ~4.30 | td, JHF ≈ 14 Hz, JHH ≈ 4 Hz | 2H | -OCH₂- |